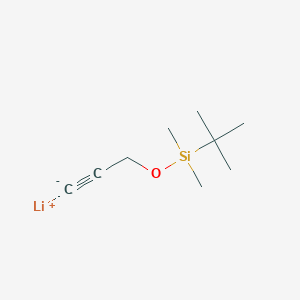
Agn-PC-0nfmh9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nfmh9 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfmh9 involves several methods, including chemical reduction, biological methods, and physical methods. One common approach is the chemical reduction method, where a reducing agent such as citrate is used to reduce the precursor compound in an aqueous solution . This method is favored for its simplicity and efficiency in producing stable colloidal dispersions.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for various applications. Techniques such as microwave processing and photochemical methods are also utilized to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0nfmh9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For instance, in oxidation reactions, agents like ceric ammonium nitrate are used to facilitate the process . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different properties.
Scientific Research Applications
Agn-PC-0nfmh9 has a wide range of scientific research applications, making it a versatile compound in various fields.
Chemistry: In chemistry, this compound is used as a catalyst in various reactions due to its unique reactivity and stability. It is also employed in the synthesis of other compounds, serving as a key intermediate in complex chemical processes.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of various microorganisms, making it a candidate for developing new antimicrobial agents .
Medicine: this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its unique properties allow it to be used in targeted drug delivery systems, enhancing the efficacy of anticancer drugs .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including nanomaterials and composites. Its stability and reactivity make it an ideal component in the manufacturing of high-performance products .
Mechanism of Action
The mechanism of action of Agn-PC-0nfmh9 involves its interaction with specific molecular targets and pathways. In biological systems, it exerts its effects by binding to cellular receptors and modulating signaling pathways. This interaction can lead to various cellular responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Agn-PC-0nfmh9 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include AGN-PC-0CUK9P and AGN-PC-0MXVWT, which also exhibit high reactivity and stability . this compound stands out for its broader range of applications and superior performance in various scientific and industrial processes.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, reactivity, and potential in various fields make it a valuable subject of study. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms and effects.
Properties
CAS No. |
91509-32-9 |
|---|---|
Molecular Formula |
C9H17LiOSi |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
lithium;tert-butyl-dimethyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C9H17OSi.Li/c1-7-8-10-11(5,6)9(2,3)4;/h8H2,2-6H3;/q-1;+1 |
InChI Key |
AYDPHCOMCHHWCK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)[Si](C)(C)OCC#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















